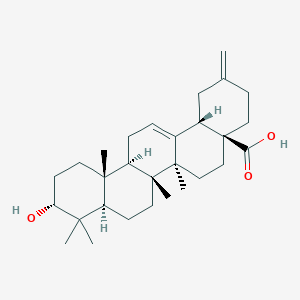

3alpha-Akebonoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3alpha-Akebonoic acid is a naturally occurring triterpenoid compound derived from the pericarps of Akebia trifoliata. It is known for its significant biological activities, including α-glucosidase inhibition, antibacterial properties, and cytotoxicity against various cancer cell lines .

Mécanisme D'action

- 3α-Akebonoic acid appears to have interesting in vitro growth inhibitory activity against human tumor cell lines such as A549 and HeLa .

- Additionally, it interferes with presenilin-1 (PS1) and β-site APP-cleaving enzyme 1 . PS1 is involved in the processing of amyloid precursor protein (APP) and plays a role in Alzheimer’s disease pathogenesis.

- The exact interaction of 3α-Akebonoic acid with its targets remains to be fully elucidated. However, its inhibitory effects on α-glucosidase and tumor cell growth suggest potential involvement in metabolic pathways and cellular processes .

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

3alpha-Akebonoic acid is known to be an inhibitor of the enzyme alpha-glucosidase, with an IC50 value of 0.035 mM . Alpha-glucosidase is an enzyme that catalyzes the hydrolysis of alpha-glucosidic linkages, which are common in starch and other carbohydrates. By inhibiting this enzyme, this compound can potentially affect carbohydrate metabolism .

Cellular Effects

In vitro studies have shown that this compound exhibits cytotoxic effects against human lung adenocarcinoma (A549) and human cervical carcinoma (HeLa) cell lines . It’s also been found to have antibacterial activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme alpha-glucosidase, inhibiting its activity . This inhibition can interfere with carbohydrate metabolism, potentially leading to various downstream effects. Additionally, this compound has been found to interfere with the interaction between presenilin-1 (PS1) and beta-site APP-cleaving enzyme 1 (BACE1), reducing Aβ production .

Metabolic Pathways

As an alpha-glucosidase inhibitor, this compound is involved in the metabolic pathway of carbohydrate digestion . By inhibiting alpha-glucosidase, it can potentially affect the breakdown and absorption of carbohydrates in the digestive system.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha-Akebonoic acid involves multiple steps, starting from the extraction of the compound from the pericarps of Akebia trifoliata. The process includes purification and crystallization to obtain the pure compound . Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification using techniques such as chromatography. The compound is then crystallized to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

3alpha-Akebonoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with potentially enhanced biological activities .

Applications De Recherche Scientifique

3alpha-Akebonoic acid has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

Akebonoic acid: A closely related triterpenoid with similar biological activities.

Morusin: Another α-glucosidase inhibitor with potential anti-diabetic properties.

Rhaponticin: Known for its α-glucosidase inhibitory activity.

Uniqueness

3alpha-Akebonoic acid stands out due to its potent α-glucosidase inhibitory activity with an IC50 value of 0.035 mM, making it one of the most effective inhibitors in its class . Its dual activity as an antibacterial and cytotoxic agent further enhances its potential as a multi-functional therapeutic compound .

Activité Biologique

3alpha-Akebonoic acid, a triterpenoid compound, has garnered attention in recent years for its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C29H44O3

- Molecular Weight : 440.66 g/mol

- CAS Number : 104777-61-9

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 556.6 ± 50.0 °C at 760 mmHg

- Flash Point : 304.5 ± 26.6 °C

Alpha-Glucosidase Inhibition

this compound has been identified as a potent inhibitor of alpha-glucosidase, with an IC50 value of 0.035 mM, indicating its potential utility in managing postprandial hyperglycemia in diabetic patients .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, making it a candidate for further exploration in the development of new antimicrobial agents .

Cytotoxicity

The compound has shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Biological Activities Summary Table

Case Study on Antidiabetic Effects

A study investigated the effects of this compound on diabetic rats, demonstrating a significant reduction in blood glucose levels when administered over a four-week period. The results suggested that the compound may enhance insulin sensitivity and contribute to glycemic control .

Antibacterial Efficacy Study

In vitro assays revealed that this compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The study indicated that the compound disrupts bacterial cell membrane integrity, leading to cell death .

Cytotoxicity Assessment

A comprehensive evaluation of the cytotoxic effects of this compound showed that it induces apoptosis in cancer cells through the activation of caspase pathways. This finding positions the compound as a potential lead for developing anticancer therapies .

Propriétés

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,26-,27+,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVVPZWKCNXREE-WPLIZOQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 3α-Akebonoic acid impact amyloid beta (Aβ) production?

A1: 3α-Akebonoic acid was identified through high-throughput screening as a potential therapeutic agent for Alzheimer's disease. It acts by interfering with the interaction between Presenilin 1 (PS1) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). [] This interaction is crucial for the production of Aβ, a key component of amyloid plaques found in the brains of Alzheimer's patients. By disrupting this interaction, 3α-Akebonoic acid reduces Aβ generation, potentially offering a therapeutic strategy for Alzheimer's disease. []

Q2: What is the relationship between 3α-Akebonoic acid and betulinic acid in the context of Alzheimer's disease research?

A2: Due to the limited natural availability of 3α-Akebonoic acid, researchers turned to the structurally similar and naturally abundant betulinic acid as a starting point for developing more potent inhibitors of the PS1/BACE1 interaction. [] Betulinic acid derivatives were synthesized and evaluated, leading to the identification of compounds with improved potency in reducing Aβ production. This approach highlights the importance of exploring natural product derivatives as potential therapeutic leads for complex diseases like Alzheimer's. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.